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Cat. No.: B3421634

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the structural elucidation of
Formetorex (N-formylamphetamine) using Nuclear Magnetic Resonance (NMR) spectroscopy.
Formetorex, a substituted amphetamine, is significant as an anorectic agent and as a key
intermediate in the Leuckart synthesis of amphetamine.[1] Accurate structural confirmation is
crucial for its identification in various contexts, including forensic analysis and pharmaceutical
development. This document outlines detailed methodologies for one-dimensional (*H and 13C)
and two-dimensional (COSY, HSQC, HMBC) NMR experiments, along with data presentation
and interpretation for unambiguous structural verification.

Introduction

Formetorex, with the chemical formula C10H13NO and a molar mass of 163.22 g-mol=1, is a
formamide derivative of amphetamine.[1] Its structure consists of a phenylpropyl backbone with
a formyl group attached to the nitrogen atom. The structural elucidation of such small
molecules is a critical step in chemical synthesis, impurity profiling, and metabolic studies.
NMR spectroscopy is an unparalleled technique for this purpose, providing detailed information
about the chemical environment, connectivity, and spatial arrangement of atoms within a
molecule.[2] This application note details the use of *H NMR, 3C NMR, and 2D NMR
techniques for the complete structural assignment of Formetorex.
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Experimental Protocols
Sample Preparation

o Sample Purity: Ensure the Formetorex sample is of high purity (>95%) to avoid interference
from impurities in the NMR spectra.

» Solvent Selection: Dissolve approximately 5-10 mg of the purified Formetorex sample in
0.5-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCIs) is a common
choice due to its ability to dissolve a wide range of organic compounds and its relatively
simple solvent signal. Other solvents like deuterated dimethyl sulfoxide (DMSO-ds) or
deuterium oxide (D20) can be used based on the sample's solubility.

e Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as
an internal reference for chemical shifts (& = 0.00 ppm).

« Filtration: Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-
5 cm to ensure proper shimming and data acquisition.

NMR Data Acquisition

All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or
higher). The following are general parameters that may require optimization based on the
specific instrument and sample concentration.

* 'H NMR Spectroscopy:
o Pulse Program: Standard single-pulse experiment.
o Spectral Width: 12-16 ppm.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 16-64, depending on the sample concentration.

¢ 13C NMR Spectroscopy:
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[e]

Pulse Program: Proton-decoupled single-pulse experiment.

o

Spectral Width: 200-240 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

o DEPT-135 (Distortionless Enhancement by Polarization Transfer):

o Used to differentiate between CH, CH2, and CHs groups. CH and CHs signals appear as
positive peaks, while CHz signals appear as negative peaks. Quaternary carbons are not
observed.

e 2D COSY (Correlation Spectroscopy):

o ldentifies proton-proton (*H-*H) spin-spin couplings, revealing which protons are adjacent
to each other in the molecule.

e 2D HSQC (Heteronuclear Single Quantum Coherence):

o Correlates directly bonded proton-carbon (*H-13C) pairs, providing unambiguous
assignment of carbons bearing protons.

e 2D HMBC (Heteronuclear Multiple Bond Correlation):

o Shows correlations between protons and carbons over two to three bonds (and sometimes
four in conjugated systems), which is crucial for identifying connectivity across quaternary
carbons and heteroatoms.

Data Presentation and Interpretation

The structural elucidation of Formetorex is achieved through the systematic analysis of the
acquired NMR spectra. The quantitative data is summarized in the tables below.

Chemical Structure of Formetorex
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Caption: Chemical structure of Formetorex with atom numbering.

'H NMR Data (Predicted)

The following table summarizes the predicted *H NMR spectral data for Formetorex in CDCls.
These predictions are based on the analysis of structurally similar compounds, such as
methamphetamine.

. . Coupling

Chemical Shift o )
Proton Multiplicity Constant (J, Integration

(3, ppm)

Hz)

H-2, H-6 7.20-7.40 m - 2H
H-3, H-5 7.20-7.40 m - 2H
H-4 7.15-7.30 m - 1H
H-7 2.70-2.90 m - 2H
H-8 4.10-4.30 m - 1H
H-9 1.10-1.25 d ~6.5 3H
N-H 5.80-6.20 brs - 1H
H-10 8.00-8.20 S - 1H

3C NMR Data (Predicted)

The following table summarizes the predicted 3C NMR spectral data for Formetorex in CDCls.
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Carbon Chemical Shift (6, ppm) DEPT-135
C-1 ~138 Quaternary
C-2,C-6 ~129 CH
C-3,C-5 ~128 CH

C-4 ~126 CH

C-7 ~42 CH:

C-8 ~50 CH

C-9 ~20 CHs

C-10 ~161 CH

Structural Elucidation Workflow

The logical workflow for the structural elucidation of Formetorex using NMR spectroscopy is
depicted below.
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NMR Structural Elucidation Workflow for Formetorex

1D NMR Experiments 2D NMR Experiments

(1H NMR) (13(: NMR) (DEPT—lBS)
Proton Environments
& Coupling

Derived Information

Direct tH-13C
Connectivity

Carbon Environments
& Types

Long-Range 'H-13C
Connectivity

Final Structure of Formetorex
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General Mechanism of Amphetamine-like Compounds
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Structural Elucidation of Formetorex
using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3421634#nmr-spectroscopy-for-structural-
elucidation-of-formetorex]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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